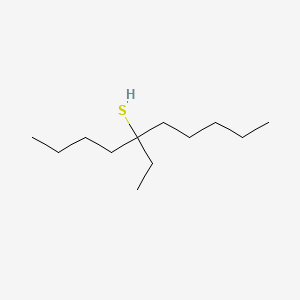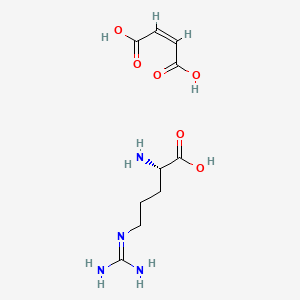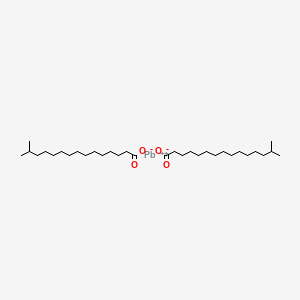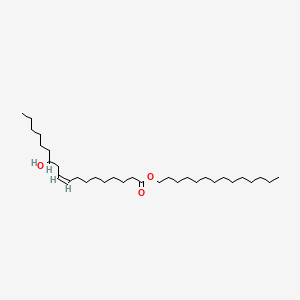
5-Ethyldecane-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyldecane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical reactions and has applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyldecane-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts. These salts are then hydrolyzed to yield the desired thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyldecane-5-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Aplicaciones Científicas De Investigación
5-Ethyldecane-5-thiol has several applications in scientific research:
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and adhesives due to their ability to form strong bonds with metals and other materials.
Mecanismo De Acción
The mechanism of action of 5-ethyldecane-5-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) atoms. This property allows thiols to undergo oxidation, reduction, and substitution reactions. In biological systems, thiols can form disulfide bonds, which are important for the structural stability of proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-Decanethiol: Similar structure but lacks the ethyl group at the 5-position.
2-Ethyldecanethiol: Similar structure but with the ethyl group at the 2-position instead of the 5-position.
5-Methyldecane-5-thiol: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
Uniqueness
5-Ethyldecane-5-thiol is unique due to the specific positioning of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Propiedades
Número CAS |
80867-37-4 |
|---|---|
Fórmula molecular |
C12H26S |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
5-ethyldecane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
ZRHZLIPVCIQJNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)(CCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)



![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)


![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

